2-hydroxy-N-methyl-4-methylsulfanylbutanamide
Description
Properties
IUPAC Name |
2-hydroxy-N-methyl-4-methylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-7-6(9)5(8)3-4-10-2/h5,8H,3-4H2,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZNEWYJXRCWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CCSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026060-80-9 | |
| Record name | 2-hydroxy-N-methyl-4-(methylsulfanyl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-methyl-4-methylsulfanylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybutanoic acid with methylamine and methylthiol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction is carried out at a moderate temperature, usually around 50-70°C, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-hydroxy-N-methyl-4-methylsulfanylbutanamide may involve large-scale batch or continuous flow processes. The starting materials, 2-hydroxybutanoic acid, methylamine, and methylthiol, are mixed in a reactor, and the reaction is catalyzed using an appropriate catalyst. The reaction mixture is then subjected to purification steps, such as distillation or extraction, to isolate the desired product. The final product is obtained in high purity and yield, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-methyl-4-methylsulfanylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The carbonyl group in the butanamide backbone can be reduced to form an alcohol.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or basic medium at room temperature.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used. The reaction is usually performed in an inert solvent, such as tetrahydrofuran (THF), at low temperatures.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used. The reaction conditions vary depending on the nucleophile but generally involve mild temperatures and solvents like ethanol or water.
Major Products Formed
Oxidation: Ketone or aldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanamides, depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-N-methyl-4-methylsulfanylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways and target specific enzymes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-methyl-4-methylsulfanylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play a crucial role in its activity, allowing it to bind to enzymes and receptors. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-hydroxy-N-methyl-4-methylsulfanylbutanamide with three analogs, including sulfonamides and substituted butanamides, based on structural features and reported properties:
Key Observations :
- Polarity and Solubility: The hydroxy group in the target compound increases polarity compared to amino-substituted analogs (e.g., the N,N-dimethyl derivative), which may limit its solubility in non-polar solvents but enhance interaction with biological targets .
Spectroscopic and Analytical Comparisons
- NMR Spectroscopy :
- The hydroxy group in the target compound would produce a broad singlet in ¹H NMR (~1.5–5.0 ppm), distinct from the sharp formyl proton peak (~10 ppm) in the sulfonamide analog .
- Methylsulfanyl groups typically show ¹H NMR signals near δ 2.1 ppm (SCH₃) and ¹³C NMR near δ 15–20 ppm, consistent across analogs .
- Mass Spectrometry :
Pharmacological and Industrial Relevance
- Enzyme Inhibition: Sulfonamide derivatives (e.g., ) are known carbohydrate hydrolase inhibitors, while the methylsulfanyl group in butanamides may confer similar activity through thioether-mediated interactions .
Biological Activity
2-Hydroxy-N-methyl-4-methylsulfanylbutanamide, also known by its CAS number 49540-21-8, is a compound of interest in the field of medicinal chemistry and pharmacology. Its biological activity has been a subject of various studies, focusing on its potential therapeutic applications and mechanisms of action. This article aims to provide a detailed overview of the biological activity associated with this compound, including research findings, data tables, and case studies.
Chemical Structure
The structural formula of 2-hydroxy-N-methyl-4-methylsulfanylbutanamide can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 175.26 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in water |
The biological activity of 2-hydroxy-N-methyl-4-methylsulfanylbutanamide is primarily attributed to its interaction with specific biological targets. The compound is believed to modulate various enzymatic pathways, which may lead to therapeutic effects. It has been noted for its potential role in anti-inflammatory responses and as a possible antimicrobial agent.
Antimicrobial Activity
Recent studies have indicated that derivatives of methionine-based compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to 2-hydroxy-N-methyl-4-methylsulfanylbutanamide have shown minimum inhibitory concentrations (MIC) in the range of 0.6 – 0.9 mg/ml against various bacterial strains, suggesting a promising antimicrobial profile .
Case Studies
-
Effects on Inflammation
A study conducted on animal models demonstrated that administration of 2-hydroxy-N-methyl-4-methylsulfanylbutanamide resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6 during induced inflammatory states. This suggests its potential use as an anti-inflammatory agent . -
Metabolic Profiling
In a metabolomics study involving calves subjected to Gram-negative bacterial endotoxin challenges, the use of compounds like 2-hydroxy-N-methyl-4-methylsulfanylbutanamide was evaluated for their effects on metabolic profiles. The results indicated alterations in metabolic pathways that could be beneficial for managing endotoxin-induced inflammation .
Summary of Findings
The following table summarizes key findings from various studies related to the biological activity of 2-hydroxy-N-methyl-4-methylsulfanylbutanamide:
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with 2-hydroxy-N-methyl-4-methylsulfanylbutanamide. Potential areas include:
- Clinical Trials : Investigating its efficacy and safety in human subjects.
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects.
- Formulation Development : Exploring various formulations for enhanced bioavailability and therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-hydroxy-N-methyl-4-methylsulfanylbutanamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation, alkylation, and hydroxylation. For analogous sulfonamide derivatives, acetylation of sulfonamides followed by coupling with hydroxy/mercapto-substituted carboxylic acids has been reported (e.g., 93.7% yield for structurally similar compounds via acetylation and condensation reactions ). Key steps include:
- Purification via column chromatography using ethyl acetate/hexane gradients.
- Characterization using melting point determination (e.g., 201–218°C for related compounds ).
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals based on chemical shifts (e.g., methylsulfanyl groups at δ ~2.1 ppm in ¹H NMR; carbonyl carbons at δ ~170 ppm in ¹³C NMR ).
- IR Spectroscopy : Confirm hydroxyl (broad peak ~3200–3500 cm⁻¹) and sulfonamide (S=O stretching ~1150–1350 cm⁻¹) groups .
- Elemental Analysis : Validate purity (e.g., %C, %H, %N, %S within ±0.3% of theoretical values ).
Q. How should researchers assess the compound’s stability under experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) for decomposition profiles (e.g., stability up to 200°C inferred from melting points of analogs ).
- Photostability : Conduct UV-Vis spectroscopy under light exposure (no direct data; extrapolate from structurally similar sulfonamides ).
- pH Stability : Use HPLC to monitor degradation in buffers (e.g., related hydroxy-sulfonamides show instability in acidic media ).
Advanced Research Questions
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Methodological Answer :
- Iterative Refinement : Compare experimental NMR data with computational predictions (e.g., DFT calculations for chemical shift assignments ).
- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguities in proton-carbon correlations (e.g., distinguishing methylsulfanyl vs. acetyl groups ).
- Cross-Validation : Combine mass spectrometry (HRMS) with elemental analysis to confirm molecular formula .
Q. What strategies optimize bioactivity while minimizing cytotoxicity in derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methylsulfanyl with hydroxyl groups) to enhance solubility and reduce toxicity .
- In Silico Screening : Use molecular docking to predict binding affinity to target proteins (e.g., sulfonamide derivatives tested as enzyme inhibitors ).
- In Vitro Assays : Test cytotoxicity via MTT assays on cell lines (e.g., IC₅₀ values for analogs in antimicrobial studies ).
Q. How to design experiments for studying interactions with biological targets?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (e.g., enthalpy/entropy changes in sulfonamide-protein interactions ).
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon compound binding .
- X-ray Crystallography : Resolve co-crystal structures to identify key binding motifs (e.g., hydrogen bonds with sulfonamide oxygen ).
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
